3,4-Diamino-4/'-Fluorobenzophenone
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Overview
Description
3,4-Diamino-4/'-Fluorobenzophenone: is an organic compound with the molecular formula C13H11FN2O. It is characterized by the presence of two amino groups and a fluorine atom attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-4/'-Fluorobenzophenone typically involves the reaction of 4-fluorobenzophenone with ammonia or amines under specific conditions. One common method includes the use of catalytic hydrogenation in the presence of a palladium catalyst to introduce the amino groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Diamino-4/'-Fluorobenzophenone can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: 3,4-Diamino-4/'-Fluorobenzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its unique structural features .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism by which 3,4-Diamino-4/'-Fluorobenzophenone exerts its effects involves its interaction with specific molecular targets. The amino groups and fluorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
- 3,4-Diaminobenzophenone
- 4,4’-Diaminobenzophenone
- 3,4-Diaminobenzonitrile
- Methyl 3,4-diaminobenzoate
Comparison: Compared to these similar compounds, 3,4-Diamino-4/'-Fluorobenzophenone is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and can improve its binding affinity to target molecules .
Properties
CAS No. |
13431-36-4 |
---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
0 |
Synonyms |
3,4-Diamin0-4Fluorobenzophenone |
Origin of Product |
United States |
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